

Application Notes and Protocols for BMS-986141 in Animal Models of Thrombosis

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For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed overview of the use of **BMS-986141**, a potent and selective PAR4 (Protease-Activated Receptor 4) antagonist, in preclinical animal models of thrombosis. The information is compiled from various studies to guide researchers in designing and executing similar experiments.

Application Notes

BMS-986141 is an orally bioavailable small molecule that has demonstrated significant antithrombotic efficacy with a reduced bleeding risk profile compared to standard antiplatelet agents in preclinical studies.[1][2][3] Its mechanism of action involves the inhibition of PAR4-mediated platelet activation, a key pathway in thrombus formation.[4][5][6] The primary animal model utilized to demonstrate the efficacy and safety of **BMS-986141** is the cynomolgus monkey, a species with a platelet PAR repertoire similar to humans.[7]

The key preclinical findings for **BMS-986141** in animal models of thrombosis are summarized below.

Quantitative Data Summary



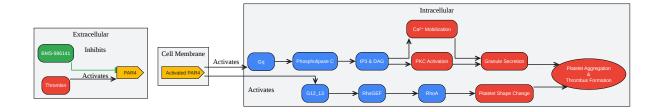
Animal Model	Species	Drug/Ag ent	Dose	Primary Endpoin t	Result	Bleedin g Time Fold Increas e	Referen ce
Electrolyt ic Carotid Artery Thrombo sis (ECAT)	Cynomol gus Monkey	BMS- 986141	0.5 mg/kg	Thrombu s Weight Reductio n	88%	1.2	[8]
Electrolyt ic Carotid Artery Thrombo sis (ECAT)	Cynomol gus Monkey	BMS- 986120 (analogu e)	1 mg/kg	Thrombu s Weight Reductio n	82%	-	[8]
Mesenter ic Artery Bleeding Time	Cynomol gus Monkey	Aspirin	-	Bleeding Time	-	2.2	[8]
Mesenter ic Artery Bleeding Time	Cynomol gus Monkey	BMS- 986141 + Aspirin	0.5 mg/kg	Bleeding Time	-	2.6 - 3.0	[8]
Mesenter ic Artery Bleeding Time	Cynomol gus Monkey	Clopidogr el	-	Bleeding Time	-	8.0	[8]

Signaling Pathway of BMS-986141

BMS-986141 acts as an antagonist to the Protease-Activated Receptor 4 (PAR4) on platelets. Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-



terminus of PARs, which then act as tethered ligands to initiate intracellular signaling. PAR4 activation leads to a sustained calcium signal, contributing to platelet aggregation and thrombus stabilization. By blocking PAR4, **BMS-986141** inhibits this signaling cascade.



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Caption: PAR4 Signaling Pathway in Platelets and Inhibition by **BMS-986141**.

Experimental Protocols

The following protocols are based on published literature and may require optimization for specific laboratory conditions.

Electrolytic Carotid Artery Thrombosis (ECAT) Model in Cynomolgus Monkeys

This model is used to evaluate the antithrombotic efficacy of compounds by inducing thrombus formation through endothelial injury.

Materials:

- Cynomolgus monkeys (male or female, adult)
- Anesthesia (e.g., ketamine, xylazine, isoflurane)



- · Surgical instruments for vessel isolation
- Anodal electrode (e.g., a 26-gauge needle with insulation except at the tip)
- Direct current source
- Doppler flow probe and flowmeter
- Sutures
- Heparinized saline
- · Microbalance for thrombus weight measurement

Procedure:

- Animal Preparation: Fast the monkeys overnight with free access to water.[9] Anesthetize the animal and maintain anesthesia throughout the procedure. Monitor vital signs continuously.
- Surgical Procedure:
 - Make a midline incision in the neck to expose the common carotid artery.
 - Carefully dissect a 2-3 cm segment of the artery from the surrounding tissue.
 - Place a Doppler flow probe proximally to the intended injury site to monitor blood flow.
- Thrombus Induction:
 - Insert the anodal electrode into the arterial lumen, ensuring the uninsulated tip is in contact with the endothelium. A current of approximately 300 μA is applied for a defined period (e.g., 180 minutes) to induce endothelial injury.[10]
 - Monitor carotid artery blood flow continuously. A decrease in blood flow indicates thrombus formation.
- Drug Administration:

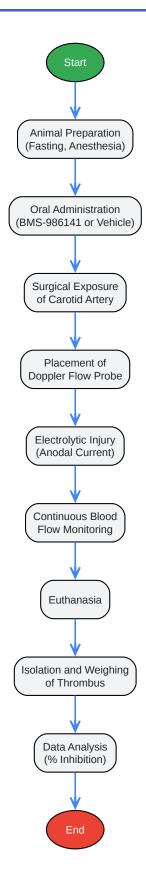
Methodological & Application





- Administer BMS-986141 orally at the desired dose (e.g., 0.5 mg/kg) at a specified time before thrombus induction. A common vehicle for oral suspension in preclinical primate studies is 0.5% methylcellulose or carboxymethylcellulose, with or without a surfactant like 0.1% Tween 80.[11]
- Thrombus Isolation and Measurement:
 - At the end of the experiment, euthanize the animal.
 - Carefully excise the thrombosed arterial segment.
 - Isolate the thrombus from the artery, blot it dry, and weigh it on a microbalance.
- Data Analysis: Compare the thrombus weight in the BMS-986141-treated group to that in a
 vehicle-treated control group to determine the percentage of thrombus inhibition.





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Caption: Workflow for the Electrolytic Carotid Artery Thrombosis (ECAT) Model.



Mesenteric Artery Bleeding Time in Cynomolgus Monkeys

This model assesses the potential bleeding risk of an antithrombotic agent by measuring the time to hemostasis after a standardized injury to a mesenteric artery.

Materials:

- Cynomolgus monkeys
- Anesthesia
- Surgical instruments for laparotomy
- Template bleeding device (e.g., Simplate) or a scalpel with a depth-limiting guard
- Filter paper
- Stopwatch
- Warm saline

Procedure:

- Animal and Drug Preparation: Prepare and administer BMS-986141 or vehicle as described in the ECAT protocol.
- · Surgical Procedure:
 - Perform a midline laparotomy to expose the small intestine and its mesentery.
 - Keep the exposed tissue moist with warm saline-soaked gauze.
- Bleeding Time Measurement:
 - Select a suitable section of the mesentery with a visible artery.

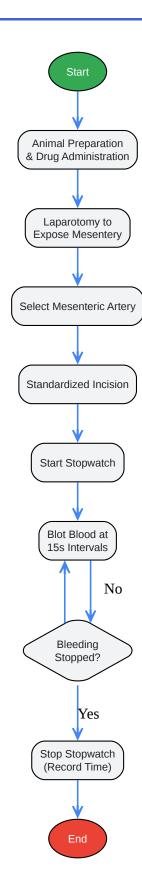
Methodological & Application





- Make a standardized incision across the artery using a template bleeding device or a scalpel with a depth guard. The incision should be of a consistent length and depth.
- Immediately start a stopwatch.
- At 15-second intervals, gently blot the blood from the incision site with filter paper without disturbing the forming clot.
- Stop the stopwatch when bleeding ceases and the filter paper is no longer stained with blood. This is the bleeding time.
- Data Analysis: Compare the bleeding time in the BMS-986141-treated group to that of the vehicle-treated group and other reference compounds.





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Caption: Workflow for Mesenteric Artery Bleeding Time Measurement.



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